molecular formula C19H23NO7S B2914263 (3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 1788845-86-2

(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No. B2914263
CAS RN: 1788845-86-2
M. Wt: 409.45
InChI Key: WPDSQVYVTJJMOG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrolidine ring, a furan ring, a sulfonyl group, and a trimethoxyphenyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The trimethoxyphenyl group is a six-membered electron-rich ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine rings can undergo a variety of reactions, including those involving the nitrogen atom or the carbon atoms of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the pyrrolidine ring could contribute to its solubility and stability .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core structure in this compound, is a versatile scaffold in medicinal chemistry. It’s widely used to obtain biologically active compounds for treating human diseases . The sp3-hybridization of the pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes the compound a valuable candidate for drug discovery, especially in the design of new molecules with varied biological profiles.

Cancer Research

Chalcones, which are structurally related to the furan moiety in the compound, have shown potential in the treatment of lung cancer . The cytotoxic effects of novel chalcones against lung carcinoma cell line (A549) have been studied, indicating that this compound could be investigated for similar anti-cancer properties .

Molecular Docking Studies

The compound’s potential for binding to enantioselective proteins makes it a candidate for molecular docking studies. These studies can reveal how different stereoisomers and spatial orientations of substituents affect the biological profile of drug candidates . This application is crucial for understanding the interaction between drugs and their targets.

Stereoselectivity in Biological Systems

Due to the stereogenicity of carbons in the pyrrolidine ring, the compound can exist in different stereoisomers. This feature is significant as it can lead to different biological profiles and binding modes to proteins, which is essential for the development of enantioselective drugs .

Pharmacokinetic and ADME/Tox Studies

The introduction of heteroatomic fragments, such as the furan and pyrrolidine rings, can modify physicochemical parameters and improve ADME/Tox results for drug candidates . This compound could be used in pharmacokinetic studies to optimize these properties in new drugs.

Exploration of Structural Diversity

The non-planarity of the pyrrolidine ring, a phenomenon called “pseudorotation,” enhances the compound’s ability to cover more three-dimensional space . This property is beneficial for generating structural diversity in drug molecules, which is a key aspect of modern drug design.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds containing a pyrrolidine ring or a trimethoxyphenyl group have been found to exhibit a variety of biological activities .

Future Directions

Future research could explore the potential applications of this compound in medicinal chemistry, given the known biological activities of compounds containing pyrrolidine and trimethoxyphenyl groups .

properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO7S/c1-24-16-9-13(10-17(25-2)18(16)26-3)19(21)20-7-6-15(11-20)28(22,23)12-14-5-4-8-27-14/h4-5,8-10,15H,6-7,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDSQVYVTJJMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

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